molecular formula C12H17NO B107475 2-Methyl-6-(4-methylphenyl)oxazinane CAS No. 15769-90-1

2-Methyl-6-(4-methylphenyl)oxazinane

Cat. No.: B107475
CAS No.: 15769-90-1
M. Wt: 191.27 g/mol
InChI Key: SZLYOURTTIGMRX-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylphenyl)oxazinane is a heterocyclic compound that belongs to the class of oxazinanes These compounds are characterized by a six-membered ring containing one nitrogen and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylphenyl)oxazinane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 4-methylbenzylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the oxazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylphenyl)oxazinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the oxazinane ring to other nitrogen-containing heterocycles.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other nitrogen-containing compounds.

Scientific Research Applications

2-Methyl-6-(4-methylphenyl)oxazinane has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)oxazinane involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-phenyl-1,2-oxazinane
  • 2-Methyl-6-(4-chlorophenyl)-1,2-oxazinane
  • 2-Methyl-6-(4-methoxyphenyl)-1,2-oxazinane

Uniqueness

2-Methyl-6-(4-methylphenyl)oxazinane is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

15769-90-1

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)oxazinane

InChI

InChI=1S/C12H17NO/c1-10-5-7-11(8-6-10)12-4-3-9-13(2)14-12/h5-8,12H,3-4,9H2,1-2H3

InChI Key

SZLYOURTTIGMRX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CCCN(O2)C

Canonical SMILES

CC1=CC=C(C=C1)C2CCCN(O2)C

15769-90-1

Synonyms

2-Methyl-3,4,5,6-tetrahydro-6-p-tolyl-2H-1,2-oxazine

Origin of Product

United States

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